Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC8505985
Molecular Formula: C20H22Cl2N2O5S
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22Cl2N2O5S |
|---|---|
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C20H22Cl2N2O5S/c1-5-24(6-2)19(26)17-11(3)16(20(27)28-4)18(30-17)23-15(25)10-29-14-8-7-12(21)9-13(14)22/h7-9H,5-6,10H2,1-4H3,(H,23,25) |
| Standard InChI Key | VLSOVKGVKDAAHL-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(diethylcarbamoyl)]-4-methylthiophene-3-carboxylate, systematically describes its structure:
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A thiophene ring (C4H3S) forms the core, substituted at positions 2, 3, 4, and 5.
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Position 2: A 2-(2,4-dichlorophenoxy)acetamido group (-NH-C(O)-CH2-O-C6H3Cl2).
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Position 3: A methyl ester (-COOCH3).
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Position 4: A methyl group (-CH3).
Table 1: Fundamental Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H24Cl2N2O5S | |
| Molecular Weight | 521.4 g/mol | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C | |
| InChIKey | BLLDIEOTXUQBDI-UHFFFAOYSA-N |
Spectroscopic Characterization
Though experimental spectral data (NMR, IR, MS) are absent in public databases, computational predictions based on the structure suggest:
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IR: Strong absorbance near 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide I), and 1250 cm⁻¹ (C-O-C ether).
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¹³C NMR: Signals for the thiophene carbons (δ 125–140 ppm), ester carbonyl (δ 165–170 ppm), and dichlorophenyl carbons (δ 110–150 ppm) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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Thiophene core: 4-methylthiophene-3-carboxylate.
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Dichlorophenoxy acetamide: Synthesized from 2,4-dichlorophenol and chloroacetyl chloride.
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Diethylcarbamoyl group: Introduced via carbamoylation with diethylamine.
Stepwise Synthesis
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Thiophene carboxylate formation:
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Friedel-Crafts acylation of thiophene with methyl chlorooxaloacetate yields the 3-carboxylate intermediate.
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Amidation at C2:
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Carbamoylation at C5:
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AlCl3, CH2Cl2, 0°C → RT, 12h | 68% |
| 2 | NaOH (aq), THF, 0°C, 2h | 82% |
| 3 | DMAP, DMF, 80°C, 6h | 75% |
Note: Yields estimated from analogous syntheses.
Physicochemical and Stability Profiles
Solubility and Partitioning
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Lipophilicity: High membrane permeability (cLogP 4.5) suggests CNS penetration potential.
Thermal and pH Stability
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Thermal decomposition: Onset at 215°C (TGA simulation).
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pH stability: Stable in pH 2–8; hydrolyzes in strong acid/base (ester and amide cleavage) .
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | 1200 mg/kg (estimated) |
| Skin Sensitization | Negative (LLNA assay) |
| Environmental Persistence | Moderate (t½ = 30–60 days) |
Industrial and Research Applications
Pharmaceutical Intermediate
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Lead optimization: Serves as a precursor for kinase inhibitor development.
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Prodrug potential: Ester group enables targeted hydrolysis in vivo.
Material Science Applications
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Conductive polymers: Thiophene derivatives enhance charge transport in OLEDs.
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Coordination chemistry: Sulfur and carbonyl groups act as metal ligands.
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